(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Chiral resolution Peptide backbone topology Stereoselective recognition

This (R)-enantiomer Fmoc-β3-amino acid features a phenylthio side chain (–S–Ph) providing sulfur-mediated hydrophobic occupancy of enzyme S1 pockets, as demonstrated in BACE1 inhibitor design. Fixed (R)-C3 stereochemistry ensures reproducible backbone topology. ≥98% purity guarantees assay activity is parent compound-derived. Substitution with generic β-amino acids invalidates prior SAR—the phenylthio moiety's distinct cLogP (~2.16) and steric profile are non-interchangeable. The base-labile Fmoc group integrates seamlessly into automated SPPS workflows via standard 20% piperidine deprotection.

Molecular Formula C25H23NO4S
Molecular Weight 433.522
CAS No. 1244724-97-7
Cat. No. B571770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
CAS1244724-97-7
Molecular FormulaC25H23NO4S
Molecular Weight433.522
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1
InChIKeyZXVKPJJQNJPHQT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS 1244724-97-7): Procurement-Grade Chiral β-Amino Acid Building Block for Fmoc-SPPS


(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS 1244724-97-7) is a synthetic, single-enantiomer β-amino acid derivative pre-activated for solid-phase peptide synthesis via its base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group. As a non-proteinogenic β3-homolog bearing a phenylthio side chain at the C4 position, it introduces constrained conformational elements and sulfur-mediated hydrophobic bulk into peptidomimetic scaffolds . Commercial availability from qualified vendors at 98% minimum purity specification supports reproducible incorporation during research-scale peptide assembly .

Why Generic Fmoc-β-Amino Acids Cannot Substitute for (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in Structure-Focused Peptide Design


Generic substitution with alternative Fmoc-β-amino acids is scientifically unwarranted due to three compounding structural constraints: (1) the (R)-stereoconfiguration at C3 is fixed and non-interchangeable with (S)-enantiomers without altering peptide backbone topology; (2) the phenylthio (–S–Ph) side chain exhibits distinct hydrophobicity (cLogP ~2.16) and steric volume compared to alkyl or aryl ether analogs, directly impacting binding pocket occupancy in target proteases [1]; and (3) the Fmoc group itself has been shown in controlled enzymatic assays to contribute quantitatively to target engagement, with Fmoc-bearing amino acids displaying ~tenfold lower inhibition constants than matched carboxybenzyl-protected analogs [2]. Replacing this compound with a generic β-amino acid of different side-chain chemistry or stereochemistry would constitute a structural alteration that invalidates any prior structure-activity relationship established with this specific building block.

Quantitative Differentiation Evidence for (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid Versus In-Class Analogs


Defined (R)-Stereochemistry at C3: Procurement of a Single Enantiomer Versus Racemic or (S)-Configured β-Amino Acid Analogs

This compound is supplied as the single (R)-enantiomer with a defined stereocenter at the C3 position bearing the Fmoc-protected amine . In contrast, racemic mixtures or alternative (S)-configured β-amino acids would produce peptides with divergent backbone conformations. While direct biological comparison data between (R)- and (S)-enantiomers of this exact compound are not available in the open literature, the fundamental principle of stereospecific molecular recognition dictates that enantiomers interact differentially with chiral biological targets such as protease active sites and cellular receptors [1].

Chiral resolution Peptide backbone topology Stereoselective recognition Enantiomeric purity

Fmoc Group Contribution to Target Binding: ~10-Fold Lower KI Versus Cbz-Protected Amino Acid Analogs

The Fmoc (9-fluorenylmethoxycarbonyl) moiety, integral to this compound's structure, contributes directly to target protein binding affinity beyond its role as a temporary protecting group. In a systematic evaluation of amino acid analogs as selective butyrylcholinesterase (BChE) inhibitors, compounds bearing the Fmoc group exhibited approximately tenfold lower inhibition constants (KI values) compared to structurally matched analogs bearing a carboxybenzyl (Cbz) protecting group [1]. This class-level finding establishes that the Fmoc group is not an inert protecting group but rather a pharmacophoric element that may contribute to target engagement in assays where the Fmoc moiety remains intact.

Butyrylcholinesterase inhibition Fmoc pharmacophore Protecting group bioactivity Enzyme inhibition constant

Phenylthio Side Chain: Sulfur-Mediated Hydrophobic Volume Versus Phenylbutanoic Acid Oxygen Analogs in Protease Inhibitor Design

The phenylthio (–S–Ph) side chain at the C4 position of this β-amino acid scaffold introduces a sulfur atom that modifies both hydrophobicity and conformational flexibility compared to oxygen-containing phenylbutanoic acid analogs. In the context of BACE1 (β-secretase) inhibitor design, researchers have synthesized phenylthionorstatine [(2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid] as a novel P1 moiety containing a hydroxymethylcarbonyl isostere, explicitly designed to serve as a transition-state mimic [1]. This sulfur-containing scaffold was pursued as a structural alternative to phenylnorstatine [(2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid], with the sulfur atom providing distinct electronic and steric properties at the S1 binding pocket interface [1].

BACE1 inhibitor Phenylthionorstatine Transition-state isostere P1 moiety design

LogP and Water Solubility: Defined Hydrophobicity Profile for Rational Peptide Design Versus Uncharacterized Analogs

The physicochemical properties of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid have been computationally characterized, providing procurement-relevant data for rational peptide design. The compound exhibits a calculated XLogP3 value of 4.8 , indicating substantial hydrophobicity that will influence peptide retention time, membrane permeability, and aggregation propensity. Water solubility is predicted at 2.6 × 10⁻⁴ g/L at 25°C [1]. These values distinguish this compound from more hydrophilic β-amino acid analogs (e.g., those bearing carboxyl or hydroxyl side chains) and inform solvent selection during coupling reactions as well as peptide purification strategy.

Hydrophobicity prediction Peptide physicochemical properties LogP value Aqueous solubility

Vendor Purity Specification: 98% Minimum Purity as a Procurement-Grade Threshold for Reproducible SPPS

Commercial availability of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid at a minimum purity specification of 98% is documented across multiple qualified chemical suppliers . This purity threshold is critical for solid-phase peptide synthesis applications, where lower-purity building blocks introduce stoichiometric uncertainty and generate deletion or truncation byproducts that compromise final peptide homogeneity. The compound's MDL number (MFCD18070978) and defined analytical parameters (molecular weight: 433.53 g/mol; molecular formula: C₂₅H₂₃NO₄S) enable procurement teams to verify identity and quality across vendor catalogs.

Quality control Batch consistency SPPS coupling efficiency Analytical specification

Validated Research Applications for (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid Based on Structural and Physicochemical Evidence


Solid-Phase Synthesis of Protease Inhibitor Peptidomimetics Targeting Hydrophobic S1 Pockets

This compound is optimally deployed as a β-amino acid building block in Fmoc-strategy solid-phase peptide synthesis (SPPS) for constructing peptidomimetic inhibitors of aspartyl proteases such as BACE1. The phenylthio side chain, as demonstrated in the design of phenylthionorstatine-containing BACE1 inhibitors, provides sulfur-mediated hydrophobic occupancy of the S1 pocket, offering distinct steric and electronic properties compared to phenylbutanoic acid analogs [1]. The (R)-stereochemistry at C3 ensures defined backbone topology when incorporated into the P1 position of inhibitor scaffolds. Researchers should consider this building block when structure-based design indicates favorable contacts between the phenylthio moiety and hydrophobic enzyme subsites.

Construction of Conformationally Constrained β-Peptides with Enhanced Proteolytic Stability

The β³-amino acid backbone of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid confers resistance to proteolytic degradation when incorporated into peptide chains, as β-peptide bonds are not substrates for canonical α-proteases. The high calculated hydrophobicity (XLogP3 = 4.8) [1] makes this building block particularly suitable for designing β-peptides intended to interact with hydrophobic protein surfaces or membrane environments. The Fmoc protection enables seamless integration into standard automated SPPS workflows using 20% piperidine deprotection protocols.

Building Block for Fmoc-Amino Acid Libraries in Enzyme Inhibition Screening Campaigns

Class-level evidence demonstrates that Fmoc-bearing amino acids can serve as selective inhibitors of serine hydrolases such as butyrylcholinesterase, with the Fmoc group contributing approximately tenfold enhanced binding affinity compared to Cbz-protected analogs [1]. While direct data for this specific compound are not available, the structural precedent supports inclusion of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in focused libraries screened against enzyme targets where the uncleaved Fmoc group may productively engage hydrophobic pockets adjacent to the active site. The compound's defined purity specification (≥98%) ensures that observed activity in screening assays can be confidently attributed to the parent compound rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.